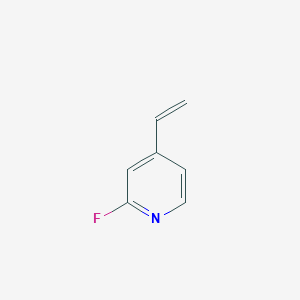

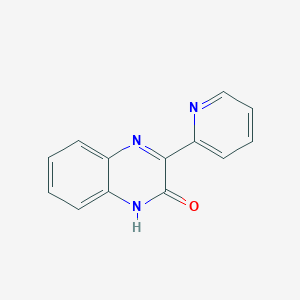

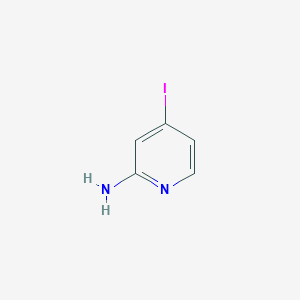

3-Pyridin-2-ylquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridin-2-yl compounds are a class of organic compounds that contain a pyrimidine moiety. They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Synthesis Analysis

The synthesis of these compounds involves the design of novel heterocyclic compounds with potential biological activities . For example, a mixture of 2 (0.342 g, 0.01 mol) and 2-aminopyridine (0.094 g, 0.01 mol) in dimethylformamide (DMF) (20 mL) containing 3 drops of triethylamine (TEA), was refluxed for 5 h .Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrimidine moiety, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a pyrimidine derivative with another compound to form a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific compound. For example, 2-Amino-5-chloro-3-fluoropyridine has a molecular formula of C5H4ClFN2 .Aplicaciones Científicas De Investigación

Optical-Structural Correlation and Sensing Applications

A study by Kruger, Mackie, and Nieuwenhuyzen (2001) demonstrated that protonation of 2,3-dipyridin-2-ylquinoxaline leads to significant conformational changes, producing a luminescent compound with potential applications in anion sensing. This compound's luminescence is quenched by various biologically and commercially relevant anions, indicating its utility in detecting specific chemical species (Kruger, Mackie, & Nieuwenhuyzen, 2001).

Chemosensory and Logic Gate Functions

Li et al. (2012) developed a chemosensor incorporating 2,3-bis(pyridin-2-yl)quinoxaline, which functions as a ratiometric and selective fluorescent detector for Zn2+. This sensor exhibits an "off-on-off" molecular switch triggered by Zn2+ and K+, and acts as an INHIBIT logic gate, showcasing the potential of such compounds in advanced sensing and computational applications (Li et al., 2012).

Antimalarial Activity

Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines against Plasmodium falciparum strains. Their research highlights the potential of pyridin-yl derivatives in developing new antimalarial agents, with some derivatives exhibiting significant inhibitory effects on malaria parasites (Rodrigues et al., 2009).

Photoreactive Properties

Research by Vetokhina et al. (2012) on compounds like 2-(1H-pyrazol-5-yl)pyridine, which is structurally related to 3-Pyridin-2-ylquinoxalin-2(1H)-one, revealed their capacity for photoreactions such as excited-state intramolecular and intermolecular proton transfers. These findings suggest potential applications in photochemistry and the development of light-sensitive materials (Vetokhina et al., 2012).

Electroluminescence in OLEDs

Su et al. (2021) conducted a study on pyrazol-pyridine ligands, closely related to 3-Pyridin-2-ylquinoxalin-2(1H)-one, for their use in orange-red iridium (III) complexes in OLEDs. They demonstrated high efficiency and stability, indicating the potential of such compounds in the development of advanced display technologies (Su et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-pyridin-2-yl-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-12(11-7-3-4-8-14-11)15-9-5-1-2-6-10(9)16-13/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNWESIGXKNYPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293056 |

Source

|

| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridin-2-ylquinoxalin-2(1H)-one | |

CAS RN |

7755-93-3 |

Source

|

| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)